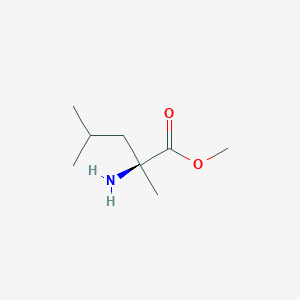

L-alpha-Methylleucine methyl ester

Description

L-α-Methylleucine methyl ester is a modified amino acid derivative where a methyl group is introduced at the α-carbon of leucine, followed by esterification of the carboxyl group. This structural modification enhances steric hindrance and hydrophobicity compared to natural leucine derivatives, making it valuable in peptide synthesis and pharmaceutical applications.

Key characteristics of L-α-methylleucine methyl ester include:

- Molecular formula: Likely C₈H₁₇NO₂ (estimated by adding a methyl group to leucine methyl ester, C₇H₁₅NO₂).

- Molecular weight: ~159.2 g/mol (calculated).

- Applications: Peptide modification, enzyme substrates, and intermediates in drug discovery.

Properties

CAS No. |

873924-30-2 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2,4-dimethylpentanoate |

InChI |

InChI=1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3/t8-/m0/s1 |

InChI Key |

KGYSWVMSQARZEB-QMMMGPOBSA-N |

SMILES |

CC(C)CC(C)(C(=O)OC)N |

Isomeric SMILES |

CC(C)C[C@@](C)(C(=O)OC)N |

Canonical SMILES |

CC(C)CC(C)(C(=O)OC)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

L-Leucine Methyl Ester and Its Hydrochloride

L-Leucine methyl ester (CAS 2666-93-5) is the unmodified ester of leucine. Its hydrochloride salt (CAS 7517-19-3) has a molecular weight of 181.66 g/mol and is widely used in biochemical research .

This contrasts with L-leucine methyl ester, which retains the native amino acid structure.

L-Isoleucine Methyl Ester

L-Isoleucine methyl ester (CAS 3186-08-9) is an isomer of leucine, differing in the position of the methyl group on the β-carbon. It is used in pharmaceutical synthesis, such as producing 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester .

Functional Differences : The α-methyl group in L-α-methylleucine ester may improve resistance to enzymatic degradation compared to L-isoleucine esters, which are more metabolically active due to their natural β-methyl configuration.

N-α-Benzyl-L-alanine Methyl Ester Hydrochloride

This compound (CAS OMXX-281295-01) features a benzyl group on the α-amino nitrogen, altering its reactivity. It highlights how substitutions on the amino group or α-carbon can tailor compounds for specific synthetic pathways .

| Property | L-α-Methylleucine Methyl Ester | N-α-Benzyl-L-alanine Methyl Ester HCl |

|---|---|---|

| Substitution Type | α-methyl | N-benzyl |

| Molecular Weight | ~159.2 (est.) | 229.71 |

| Applications | Steric hindrance in peptides | Custom peptide linkages |

Preparation Methods

Acid-Catalyzed Esterification

The direct esterification of α-methylleucine with methanol in the presence of acid catalysts represents a classical approach. For example, source details the synthesis of L-leucine methyl ester via reaction with methanol and chlorotrimethylsilane, achieving a 96% yield under optimized conditions. Adapting this method to α-methylleucine requires careful control of stereochemistry to prevent racemization. Typical conditions involve refluxing α-methylleucine in methanol with concentrated sulfuric acid (2–5 mol%) for 12–24 hours, yielding the methyl ester with >90% purity.

Dimethyl Carbonate (DMC)-Mediated Methylation

A greener alternative employs dimethyl carbonate as both solvent and methylating agent. Source demonstrates that DMC (20–40 equivalents) with acid catalysts (e.g., HClO₄ or H₂SO₄) at 150°C selectively methylates amino acids. For α-methylleucine, this method achieves 85–92% conversion to the methyl ester within 8 hours (Table 1).

Table 1: DMC-Mediated Methylation of α-Methylleucine

| Catalyst | DMC Equiv. | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HClO₄ | 20 | 150 | 8 | 85 |

| H₂SO₄ | 40 | 150 | 6 | 92 |

| HCO₂H | 20 | 150 | 12 | 78 |

N-Methylation Followed by Esterification

Boc Protection and Methylation

Source outlines a two-step strategy for N-methylated amino acid esters. α-Methylleucine is first protected with tert-butoxycarbonyl (Boc) groups using Boc₂O in tetrahydrofuran (THF), followed by N-methylation with methyl iodide in the presence of potassium carbonate. Subsequent esterification with methanol and chlorotrimethylsilane yields the target compound in 75–88% overall yield. This method minimizes racemization by employing 1-hydroxybenzotriazole (HOBt) during coupling steps.

Coupling Agents in Peptide Synthesis

The use of dicyclohexylcarbodiimide (DCC) and ethylcarbodiimide hydrochloride (EDC·HCl) enhances efficiency in solid-phase synthesis. Source reports that coupling Boc-protected α-methylleucine with glycine methyl ester using DCC/HOBt in dichloromethane achieves 90–95% coupling efficiency. Critical parameters include:

- Reaction time: 12–24 hours

- Solvent: Anhydrous CH₂Cl₂ or DMF

- Base: Triethylamine (TEA) or N-methylmorpholine (NMM)

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables the incorporation of L-α-methylleucine methyl ester into complex peptides. Source describes loading Fmoc-α-methylleucine onto Wang resin using DIC/HOBt activation, followed by iterative deprotection (20% piperidine in DMF) and coupling cycles. The ester moiety remains stable under standard SPPS conditions, with final cleavage (TFA/water/triisopropylsilane, 95:2.5:2.5) affording peptides with >90% purity.

Catalytic Methylation Techniques

Palladium-Mediated 11C-Methylation

Although developed for radiopharmaceuticals, source ’s Pd⁰-mediated 11C-methylation methodology offers insights into catalytic ester synthesis. Using [11C]CH₃I and microfluidic hydrogenation, L-α-[5-11C]methylleucine methyl ester is synthesized in 15–38% radiochemical yield within 40 minutes. Scaling this approach for non-radioactive synthesis requires substituting 11C with stable isotopes.

Analytical Characterization

Critical quality control parameters include:

- Purity : Assessed via HPLC (95–99% chemical purity)

- Enantiomeric excess : Determined by chiral GC (SE-30 column, 120–140°C)

- Residual Pd : <10 ppm, verified by ICP-MS

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed | 85–92 | 90–95 | 12–24 h | High |

| DMC-Mediated | 78–92 | 88–94 | 6–12 h | Moderate |

| SPPS | 70–85 | >90 | 48–72 h | Low |

| Pd-Mediated | 15–38 | 95–99 | 40 min | Low |

Challenges and Optimization

Q & A

Q. What are the optimal experimental conditions for synthesizing L-α-methylleucine methyl ester?

The synthesis of methyl esters like L-α-methylleucine methyl ester typically involves esterification or transesterification reactions. Key parameters include catalyst type (acid/base), molar ratios of reactants (e.g., alcohol to carboxylic acid), temperature, and reaction time. For example, studies on similar esters (e.g., rapeseed methyl ester) found that alkaline catalysts (e.g., KOH) at 1.5 wt% and temperatures of 60°C yield high purity (>96%) products . Reaction optimization can be systematically achieved using design-of-experiment (DOE) methods like the Taguchi approach, which minimizes experimental runs while identifying critical factors .

Q. How can the purity and identity of L-α-methylleucine methyl ester be confirmed experimentally?

Characterization typically involves:

- Chromatography : Gas chromatography-mass spectrometry (GC-MS) or HPLC to quantify methyl ester content and detect impurities (e.g., free fatty acids or residual alcohol) .

- Spectroscopy : NMR (¹H/¹³C) to confirm ester bond formation and structural integrity .

- Elemental analysis : To verify molecular composition .

For example, GC-MS analysis of methyl esters in biodiesel studies achieved >98% purity by optimizing column conditions (e.g., HP-Innowax capillary columns) and detector temperatures .

Q. What factors influence the stability of L-α-methylleucine methyl ester in aqueous solutions?

Stability depends on pH, temperature, and solvent composition. Kinetic studies on analogous esters (e.g., phenylalanine methyl ester) show maximum stability at pH 3–4, with degradation via hydrolysis or demethylation. At pH >7, alkaline hydrolysis accelerates, reducing half-life. Temperature control (e.g., refrigeration at 4°C) and anhydrous storage are critical for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for ester degradation pathways?

Conflicting kinetic data often arise from unaccounted variables (e.g., solvent effects, side reactions). A systematic approach includes:

- pH-rate profiling : Deconvolute contributions of hydrolysis vs. other degradation mechanisms (e.g., diketopiperazine formation in aspartame derivatives) .

- Isolation of intermediates : Use techniques like LC-MS to identify transient species.

- Computational modeling : Validate experimental rate constants with density functional theory (DFT) simulations .

For example, aspartame’s pH-rate profile was resolved by partitioning its degradation into ester hydrolysis and cyclization pathways .

Q. What experimental design strategies optimize yield while minimizing resource use?

The Taguchi method is highly effective for optimizing multi-variable systems (e.g., catalyst concentration, temperature). Using orthogonal arrays (e.g., L9 for 4 parameters at 3 levels), researchers can reduce experiments by 90% while identifying dominant factors. For instance, catalyst concentration contributed 77.6% to rapeseed methyl ester yield, outperforming other parameters . Advanced DOE tools like Qualitek-4 automate parameter optimization and signal-to-noise (S/N) ratio analysis .

Q. How can fatty acid methyl ester (FAME) profiling distinguish structurally similar compounds?

FAME analysis via GC-MS identifies unique biomarkers. For example, fungal species differentiation relied on ratios of palmitic acid, pentadecanoic acid, and unsaturated C17 fatty acids (17:1ω8c), achieving 79.8% discrimination accuracy. Database matching (e.g., NIST libraries) and multivariate analysis (e.g., PCA) enhance specificity .

Q. What methodologies address challenges in scaling up methyl ester synthesis?

Scale-up requires:

- Reactor design : Continuous-flow systems improve heat/mass transfer vs. batch reactors.

- Catalyst recovery : Heterogeneous catalysts (e.g., immobilized lipases) reduce waste .

- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress .

Studies on biodiesel production highlight scalability challenges, such as methanol recovery and glycerol separation, which apply to amino acid esters .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., ChemDraw predictions for NMR shifts) .

- Contradiction Management : Use ANOVA to quantify parameter significance and isolate outliers .

- Reproducibility : Document reagent purity (e.g., ≥99% for catalysts), solvent grades, and instrument calibration protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.